2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid
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Overview
Description
2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a fluorophenyl group, a dioxo-phenylhexahydro-pyrrolo-oxazol ring, and a benzoic acid moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolo[3,4-d][1,2]oxazol Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a fluorophenyl ketone and an amino acid derivative can lead to the formation of the pyrrolo-oxazol ring.
Introduction of the Benzoic Acid Moiety: The benzoic acid group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable benzoic acid derivative and a halogenated intermediate.
Final Assembly and Purification: The final compound is obtained by combining the intermediate products through condensation or other suitable reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification methods to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation or nitration reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-[5-(2-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
2-[5-(2-bromophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid: Similar structure with a bromophenyl group instead of a fluorophenyl group.
2-[5-(2-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H17FN2O5 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid |
InChI |
InChI=1S/C24H17FN2O5/c25-17-12-6-7-13-18(17)26-22(28)19-20(15-10-4-5-11-16(15)24(30)31)27(32-21(19)23(26)29)14-8-2-1-3-9-14/h1-13,19-21H,(H,30,31) |
InChI Key |
QWLMNNQHHRXDKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4F)C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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